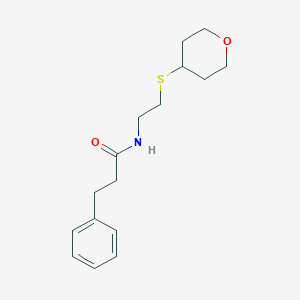

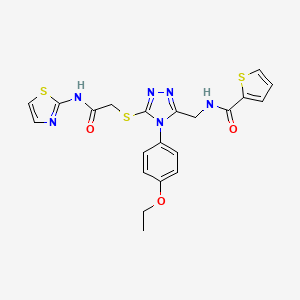

3-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

Tetrahydropyran is a six-membered ring with one oxygen and five carbon atoms . In the gas phase, it exists in its lowest energy Cs symmetry chair conformation .Chemical Reactions Analysis

Tetrahydropyranyl ethers derived from the reaction of alcohols and 3,4-dihydropyran are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For tetrahydropyran, it is a colorless volatile liquid .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinoxaline derivatives, including our compound of interest, have garnered attention for their potential anticancer properties. Researchers synthesized a series of 27 new quinoxaline derivatives, including N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates . These compounds were evaluated for their inhibitory effects on cancer cell viability and proliferation. Notably, compound 10b demonstrated significant inhibitory action against both HCT-116 and MCF-7 cancer cells.

Thymidylate Synthase Inhibition

Molecular modeling studies revealed that these quinoxaline derivatives are good binders to human thymidylate synthase (hTS) homodimer interface. By stabilizing its inactive conformation, they selectively inhibit the enzyme. Key residues for homodimer binding were identified, offering potential for further optimization and development .

Synthetic Methods for 2H-Pyrans

The compound’s tetrahydro-2H-pyran moiety is intriguing. Recent literature discusses versatile synthetic methods to access 2H-pyrans (2HPs), which are strategic intermediates in natural product synthesis. Although 2HPs can be unstable, their benzo derivatives (such as 2H-chromenes) provide stability and biological activity . Further exploration of 2HPs could yield novel applications.

DNA Damage Detection Enhancement

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, a related compound, has been used to improve the detection of single-strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis . This suggests potential applications in genotoxicity studies and DNA damage assessment.

Anticonvulsant Properties

While not directly studied for our compound, related 2H-pyrans have been evaluated for anticonvulsant activity. The structural motif may hold promise in this field .

Designing Novel Anti-Tumor Agents

Exploring 2,3,4,5-tetrahydro-1H-pyrrolo[4,3-b]indoles (related to our compound) could lead to novel anti-tumor agents. These compounds have shown binding affinity with c-Met kinase sites, making them interesting candidates for further investigation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c18-16(7-6-14-4-2-1-3-5-14)17-10-13-20-15-8-11-19-12-9-15/h1-5,15H,6-13H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYMLWBATRWTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]piperazin-1-yl]acetate](/img/structure/B2770628.png)

![3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2770629.png)

![1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide](/img/structure/B2770634.png)

![1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2770638.png)

![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2770640.png)

![2-Chloro-N-[4-(2,6-difluorophenyl)butan-2-yl]acetamide](/img/structure/B2770646.png)

![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770649.png)